4-Quinolinamine,N-hydroxy-7-nitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide is a synthetic compound with the molecular formula C9H7N3O4 and a molecular weight of 221.19 g/mol. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome, indicating its presence in the environment and potential exposure to humans .
Vorbereitungsmethoden
The synthesis of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide involves several steps. One common method includes the nitration of 4-quinolinamine followed by oxidation to introduce the N-hydroxy group. The reaction conditions typically involve the use of strong acids and oxidizing agents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It acts as a weak oxidizing agent.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide involves its interaction with molecular targets in cells. It can act as an oxidizing agent, affecting cellular redox balance and potentially leading to oxidative stress. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide can be compared with other quinoline derivatives, such as:
4-Quinolinamine: Lacks the N-hydroxy and nitro groups, resulting in different chemical properties and reactivity.
Quinoline N-oxides: Share the N-oxide functional group but may have different substituents, leading to variations in their chemical behavior and applications.
The uniqueness of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7N3O4 |
---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
(NZ)-N-(1-hydroxy-7-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-5-6(12(15)16)1-2-7(8)9/h1-5,13-14H/b10-8- |
InChI-Schlüssel |
CWGYGADMDDFQED-NTMALXAHSA-N |
Isomerische SMILES |
C1=CC\2=C(C=C1[N+](=O)[O-])N(C=C/C2=N/O)O |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=CC2=NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.